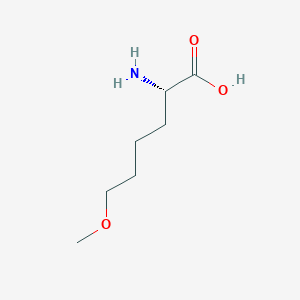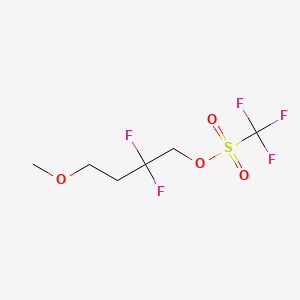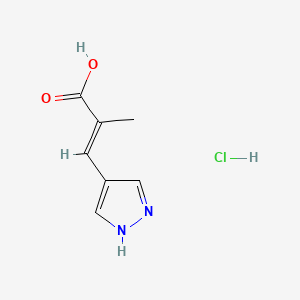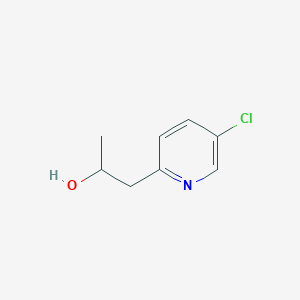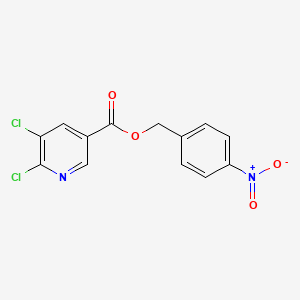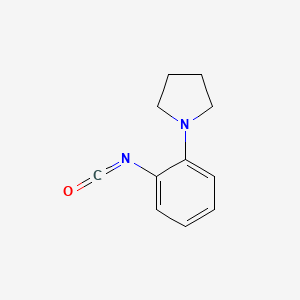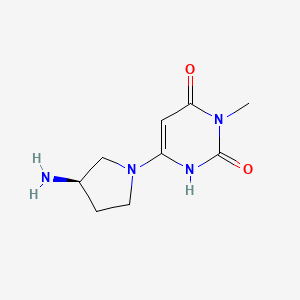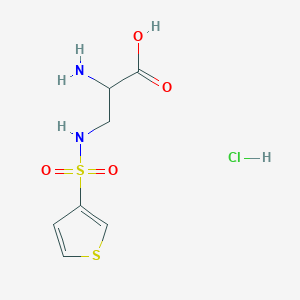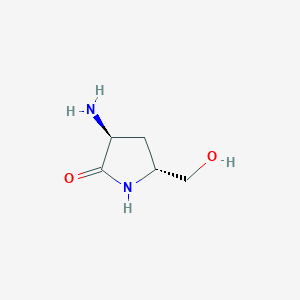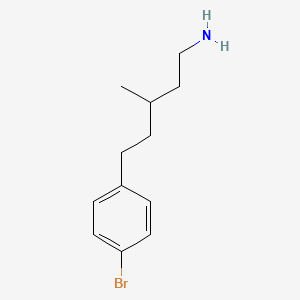
5-(4-Bromophenyl)-3-methylpentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Bromophenyl)-3-methylpentan-1-amine is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a pentan-1-amine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-3-methylpentan-1-amine typically involves the following steps:
Formation of Intermediate: The intermediate compound, such as 4-bromobenzyl bromide, can be synthesized by condensing 4-bromophenylacetic acid with sodium cyanide in ethanol, followed by hydrolysis with sodium hydroxide.
Amine Introduction: The final step involves the introduction of the amine group to the intermediate compound. This can be achieved through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and amination processes, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Bromophenyl)-3-methylpentan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The bromine atom can be reduced to form a phenyl ring without the bromine substituent.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of a phenyl ring without the bromine substituent.
Substitution: Formation of hydroxyl or amino-substituted phenyl rings.
Wissenschaftliche Forschungsanwendungen
5-(4-Bromophenyl)-3-methylpentan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-(4-Bromophenyl)-3-methylpentan-1-amine involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: Known for its antifungal activity.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Exhibits neurotoxic potentials.
Uniqueness
5-(4-Bromophenyl)-3-methylpentan-1-amine is unique due to its specific structural features, such as the presence of a bromine atom on the phenyl ring and the pentan-1-amine chain
Eigenschaften
Molekularformel |
C12H18BrN |
|---|---|
Molekulargewicht |
256.18 g/mol |
IUPAC-Name |
5-(4-bromophenyl)-3-methylpentan-1-amine |
InChI |
InChI=1S/C12H18BrN/c1-10(8-9-14)2-3-11-4-6-12(13)7-5-11/h4-7,10H,2-3,8-9,14H2,1H3 |
InChI-Schlüssel |
OLJHFDRVLUADFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC1=CC=C(C=C1)Br)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-N-[2-(methylsulfanyl)phenyl]benzene-1-sulfonamide](/img/structure/B13558169.png)
![tert-butyl 1-methyl-4-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B13558173.png)
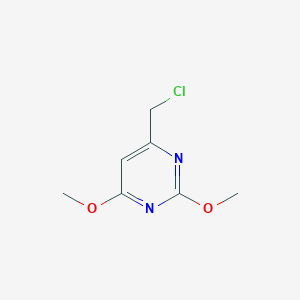
![6-Azaspiro[3.4]octan-8-ol](/img/structure/B13558185.png)
